5,5,5-Trifluoropentylmercaptan
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Overview
Description
5,5,5-Trifluoropentylmercaptan: is an organosulfur compound with the molecular formula C5H9F3S It is characterized by the presence of a trifluoromethyl group attached to a pentyl chain, which is further connected to a mercaptan (thiol) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropentylmercaptan typically involves the introduction of a trifluoromethyl group into a pentyl chain followed by the addition of a mercaptan group. One common method involves the reaction of 5,5,5-trifluoropentyl bromide with sodium hydrosulfide (NaHS) under anhydrous conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5,5-Trifluoropentylmercaptan can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or alcohols can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
Chemistry: 5,5,5-Trifluoropentylmercaptan is used as a building block in organic synthesis. Its unique trifluoromethyl group can impart desirable properties to target molecules, such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential applications in drug discovery and development. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoropentylmercaptan is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules. In biological systems, the mercaptan group can form covalent bonds with thiol groups in proteins, potentially affecting protein function and signaling pathways. The trifluoromethyl group can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
- 5,5,5-Trifluoropentanethiol
- 4,4,4-Trifluorobutanethiol
- 3,3,3-Trifluoropropanethiol
Comparison: Compared to other trifluoromethyl-substituted thiols, 5,5,5-Trifluoropentylmercaptan has a longer carbon chain, which can influence its physical properties such as boiling point and solubility. The position of the trifluoromethyl group also affects its reactivity and potential applications. For example, this compound may have different reactivity patterns compared to 4,4,4-Trifluorobutanethiol due to the difference in chain length and substitution position.
Conclusion
This compound is a versatile compound with unique chemical properties imparted by the trifluoromethyl group Its synthesis, reactivity, and applications make it a valuable compound in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
5,5,5-trifluoropentane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3S/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGQHJSKLTBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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